molecular formula C12H8Cl2N2O B11177085 2-chloro-N-(5-chloropyridin-2-yl)benzamide

2-chloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B11177085
M. Wt: 267.11 g/mol
InChI Key: JYOOEMUWMJAROF-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 2-chloro and 5-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloropyridin-2-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloropyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: N-oxides or other oxidized derivatives.

    Reduction Reactions: Amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-chloropyridin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and pyridinyl groups, which contribute to its distinct chemical and biological properties. Its ability to form coordination complexes with transition metals further enhances its versatility in various applications .

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8Cl2N2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17)

InChI Key

JYOOEMUWMJAROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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